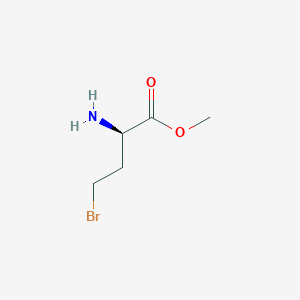
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine class It is characterized by the presence of a chlorophenyl group and an isobutoxypropyl side chain attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpiperazine and 3-isobutoxypropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorophenyl group can be replaced with other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Biology: The compound is used in biological research to study its interactions with cellular components and its potential as a therapeutic agent.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other chemicals or as a reagent in various processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)-4-(3-isobutoxypropyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the isobutoxypropyl side chain and may have different pharmacological properties.
4-(3-Isobutoxypropyl)piperazine: This compound lacks the chlorophenyl group and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H28Cl2N2O |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-[3-(2-methylpropoxy)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-15(2)14-21-12-4-7-19-8-10-20(11-9-19)17-6-3-5-16(18)13-17;/h3,5-6,13,15H,4,7-12,14H2,1-2H3;1H |
Clé InChI |
ABGFTZSAMHEJSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCCN1CCN(CC1)C2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)



![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
